REACTION_CXSMILES
|
[C:1]1([S:7]([C:10]2[CH:22]=[CH:21][C:13](OC3C=CC=CC=3)=[CH:12][CH:11]=2)(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1C=CC([Cl:29])=C(Cl)C=1>ClC1C=C(C)C=CC=1Cl.ClC1C=CC(Cl)=CC=1Cl.ClC1C(Cl)=C(Cl)C=CC=1>[C:1]1([S:7]([C:10]2[CH:22]=[CH:21][C:13]([Cl:29])=[CH:12][CH:11]=2)(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)C1=CC=C(OC2=CC=CC=C2)C=C1
|
Name
|
P2-EthylMethyl mesylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=C(C=C1)Cl)Cl
|
Name
|
P2-EthylMethyl mesylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClC=1C=C(C=CC1Cl)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClC1=C(C=C(C=C1)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClC=1C(=C(C=CC1)Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was occurring during the reaction
|
Type
|
CUSTOM
|
Details
|
As shown in FIG. 1, even at 200° C.
|
Type
|
CUSTOM
|
Details
|
essentially linear reaction kinetics
|
Type
|
CUSTOM
|
Details
|
since after initial range-finding experiments it was determined that reaction
|
Type
|
CUSTOM
|
Details
|
to follow accurately at 214° C.
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)C1=CC=C(C=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |